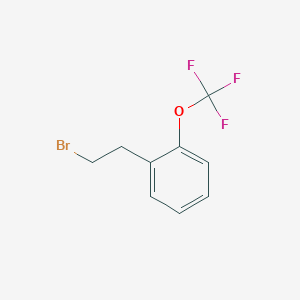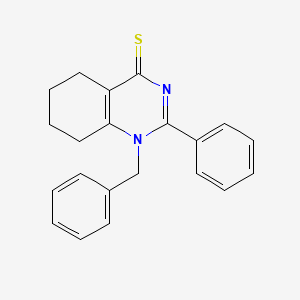
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It’s also known as “3-(Trifluoromethyl)phenethyl bromide” and has a molecular weight of 253.06 .
Molecular Structure Analysis
The SMILES string representation of this compound is FC(F)(F)c1cccc(CCBr)c1 . This indicates that the compound has a benzene ring with a trifluoromethoxy group and a bromoethyl group attached to it.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.495 g/mL at 25 °C . It has a refractive index (n20/D) of 1.486 . The boiling point is 92-94 °C at 12 mmHg .
科学的研究の応用
Aryne Route to Naphthalenes
The study by Schlosser and Castagnetti (2001) illustrates the compound's role in generating aryne intermediates for synthesizing naphthalenes. Upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene undergoes transformation to produce phenyllithium intermediates. These intermediates, upon further processing, can yield various naphthalene derivatives, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Nucleophilic Substitution for Aliphatic Trifluoromethyl Ethers
Marrec et al. (2010) demonstrate the compound's relevance in nucleophilic substitution reactions. The reaction between tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation generates a trifluoromethoxide anion capable of substituting activated bromides. This process highlights its potential in synthesizing aliphatic trifluoromethyl ethers, contributing to the field of organofluorine chemistry (Marrec et al., 2010).
Green Synthesis Approaches
The research by Joshi, Suresh, and Adimurthy (2013) presents an eco-friendly synthesis method for dibenzenes and benzyloxy benzenes using KHSO4 under solvent-free conditions. This method, utilizing bromo and benzylic alcohols, emphasizes sustainable and chemoselective synthesis strategies, where 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene could potentially be involved or serve as a reference point for developing green chemistry protocols (Joshi, Suresh, & Adimurthy, 2013).
Fluorination and Trifluoromethoxylation Strategies
A study by Duran-Camacho et al. (2021) explores the preparation of an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, acting as a trifluoromethoxide source for SN2 reactions. This research underpins the compound's utility in introducing trifluoromethyl ethers into organic molecules, thus expanding the toolbox for fluorination and trifluoromethoxylation strategies in medicinal chemistry and materials science (Duran-Camacho et al., 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
特性
IUPAC Name |
1-(2-bromoethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-6-5-7-3-1-2-4-8(7)14-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZCYCKEZBSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene | |
CAS RN |
1260807-39-3 |
Source


|
| Record name | 1-(2-bromoethyl)-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)


![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)



![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)
![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)